
Butylhydrazine oxalate
Übersicht
Beschreibung
Butylhydrazine oxalate: is a chemical compound composed of butylhydrazine and oxalic acid. It is represented by the molecular formula CH₃(CH₂)₃NHNH₂ · (COOH)₂ and has a molecular weight of 178.19 g/mol . This compound is known for its applications in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butylhydrazine oxalate can be synthesized through the reaction of butylhydrazine with oxalic acid. The reaction typically involves mixing equimolar amounts of butylhydrazine and oxalic acid in a suitable solvent, such as water or ethanol. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a white crystalline solid .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, concentration, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Thermal Decomposition
When heated above 200°C, butylhydrazine oxalate undergoes decomposition, releasing carbon dioxide and forming butylhydrazine derivatives. This property is exploited in controlled pyrolysis for generating reactive intermediates.
Primary Decomposition Pathway:
Reactivity of the Hydrazine Group
The hydrazine moiety acts as a nucleophile, enabling participation in:
Condensation Reactions
This compound reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For example, with benzaldehyde:
This reaction is pivotal in synthesizing Schiff bases for coordination chemistry.
Reductive Amination
In the presence of reducing agents (e.g., NaBH₄), the compound facilitates the conversion of ketones to secondary amines:
Yields exceed 70% in optimized protocols.
Acid-Base Reactions
The oxalate ion (C₂O₄²⁻) enables proton transfer reactions. For instance, treatment with strong bases (e.g., NaOH) liberates free butylhydrazine:
This reaction is critical for recovering anhydrous butylhydrazine in industrial settings .
Coordination Chemistry
The oxalate anion acts as a bidentate ligand, forming stable complexes with transition metals. For example, with Fe³⁺:
Such complexes are used in catalysis and materials science.
Redox Behavior
This compound participates in redox reactions due to the reducing nature of hydrazine:
Reaction Type | Example | Outcome |
---|---|---|
Oxidation | With KMnO₄ in acidic medium | N₂ gas evolution |
Reduction | With LiAlH₄ | Amine formation |
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of butylhydrazine oxalate involves its interaction with molecular targets through its hydrazine moiety. The hydrazine group can form reactive intermediates that participate in various chemical reactions, leading to the formation of desired products. The molecular pathways involved include nucleophilic substitution, oxidation-reduction, and coordination with metal ions .
Vergleich Mit ähnlichen Verbindungen
- Methylhydrazine oxalate
- Ethylhydrazine oxalate
- Propylhydrazine oxalate
Comparison: Butylhydrazine oxalate is unique due to its butyl group, which imparts specific chemical properties and reactivity. Compared to methylhydrazine oxalate and ethylhydrazine oxalate, this compound has a longer carbon chain, affecting its solubility and reactivity. The presence of the butyl group also influences its interaction with other molecules and its overall stability .
Biologische Aktivität
Butylhydrazine oxalate (BHO) is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
This compound is a molecular salt formed from butylhydrazine and oxalic acid, with the chemical formula and a molecular weight of 178.19 g/mol. It typically appears as a white crystalline solid with a melting point of approximately 165 °C . The synthesis generally involves the reaction of butylhydrazine with oxalic acid in an aqueous-alcoholic medium under controlled conditions to ensure the formation of the desired salt .
Antitumor and Antimicrobial Properties
Hydrazine derivatives, including this compound, have been investigated for their potential therapeutic effects. While BHO itself may not directly exhibit significant biological activity, it serves as a precursor for synthesizing novel hydrazine-based compounds with promising medicinal applications. Research indicates that hydrazine derivatives can possess antibacterial , antifungal , and antitumor activities .
- Antitumor Activity : In studies involving related compounds, hydrazines have shown potential in inhibiting tumor growth. For instance, N-butylhydrazine hydrochloride was evaluated for tumor induction in animal models, indicating possible carcinogenic properties that warrant further investigation into its derivatives .
- Antimicrobial Activity : Some derivatives have been screened for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values ranging from 15 to 60 µg/mL .
Mechanistic Insights
Recent studies utilizing network pharmacology approaches have elucidated potential mechanisms through which this compound may exert its effects. For example, research indicated that BHO could reduce renal crystal deposition in models of kidney stones, suggesting anti-inflammatory properties. This was associated with the regulation of various signaling pathways, including E2/ESR1/2 and NRF2/HO-1 pathways .
Case Studies and Experimental Findings
A notable study focused on the effects of this compound on kidney stone formation in rats. The compound was found to:
- Reduce renal crystal deposition.
- Improve renal function.
- Reverse oxidative stress levels.
- Inhibit apoptosis in renal tubular epithelial cells.
These findings suggest that BHO may play a role in mitigating oxidative stress-related damage in renal tissues .
Comparative Analysis of Similar Compounds
Compound | Structure Type | Unique Features |
---|---|---|
This compound | Molecular Salt | Stable crystalline structure; potential precursor for drug synthesis |
Hydrazinium Oxalate | Molecular Salt | Different solubility properties |
Dihydrazinium Oxalate | Molecular Salt | Stronger hydrogen bonding network |
Methylhydrazinium Oxalate | Molecular Salt | Potentially different pharmacological effects |
This table highlights the structural diversity among hydrazine derivatives and their respective features, emphasizing the unique position of this compound within this class of compounds .
Eigenschaften
IUPAC Name |
butylhydrazine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.C2H2O4/c1-2-3-4-6-5;3-1(4)2(5)6/h6H,2-5H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOBLSRQYOWIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961115 | |
Record name | Oxalic acid--butylhydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40711-41-9, 6629-62-5 | |
Record name | Hydrazine, butyl-, ethanedioate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40711-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, butyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6629-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylhydrazine oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, butyl-, ethanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040711419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, oxalate (1:1) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxalic acid--butylhydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylhydrazine oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.